4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXTGYFWUOVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672163 | |
| Record name | 4,4,5,5-Tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264198-70-0 | |
| Record name | Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-thiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264198-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features, including a dioxaborolane ring and a tetrahydrothiopyran substituent. This compound has garnered interest in organic synthesis due to its potential applications in forming carbon-carbon bonds through Suzuki coupling reactions. While specific biological activity data is limited, boron-containing compounds have been investigated for various biological applications, including antimicrobial properties.
- Molecular Formula : CHBOS
- Molecular Weight : Approximately 228.16 g/mol
- CAS Number : 862129-81-5
Structural Characteristics
The compound's structure comprises:
- A dioxaborolane ring that enhances its reactivity.
- A tetrahydrothiopyran moiety that may contribute to its biological interactions.
Antimicrobial Properties
Research has shown that boron-containing compounds can exhibit antimicrobial properties. While direct studies on this compound are sparse, related compounds have demonstrated efficacy against various pathogens. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Interaction with Biological Systems
Studies on similar organoboron compounds suggest potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions could lead to novel therapeutic applications in cancer treatment and other diseases.
Case Studies and Research Findings
- Study on Boron Compounds : A study published in Journal of Medicinal Chemistry explored the biological activity of various organoboron compounds and found that those with dioxaborolane structures exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.
- Antimicrobial Efficacy : Research indicated that certain boron compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. Although specific data on this compound is lacking, it is hypothesized that it could share similar properties due to its structural characteristics.
- Mechanistic Studies : Investigations into the mechanisms of action of boron compounds have suggested that they may interact with enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and potential applications:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.75 | Contains a cyclopentene moiety |
| 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.75 | Incorporates a cyclohexene structure |
| 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | 0.56 | Contains an azabicyclic structure |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Stability
- Hydrolytic Stability : Thiopyran-substituted boronic esters exhibit moderate stability in aqueous conditions, outperforming aromatic thiophene derivatives but less stable than saturated pyran analogs .
- Steric Effects : The tetrahydrothiopyran group introduces less steric bulk than benzo[b]thiophene derivatives, enabling broader substrate compatibility in couplings .
Research Findings and Data
Key Physical Properties
Performance in Cross-Coupling Reactions
Q & A
Q. What are the most reliable synthetic routes for preparing 4,4,5,5-tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via hydroboration or cross-coupling reactions. A validated approach involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions. For example, 456 mg of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane and 356 mg of dicyclohexylborane (1:1 molar ratio) are stirred in anhydrous THF at 0°C for 2 hours . Catalytic hydroboration using transition-metal catalysts (e.g., UiO-Co) with styrene and pinacolborane has also achieved 93% yield .
- Key Parameters :
| Reaction Type | Catalyst | Solvent | Yield |
|---|---|---|---|
| Hydroboration | None | THF | ~85% |
| Catalytic | UiO-Co | Toluene | 93% |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, toluene) during reactions. Contamination with moisture leads to boronic acid byproducts, detectable via ¹¹B NMR shifts (δ ~30 for intact borolane vs. δ ~10 for hydrolyzed products) .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura cross-couplings. For example, coupling with aryl halides under Pd(PPh₃)₄ catalysis (1–5 mol%) in the presence of K₂CO₃ (2 equiv) at 100°C achieves >90% yield . Optimize solvent (DME/H₂O) and base (K₃PO₄ for electron-deficient substrates).
Q. How is purification achieved after synthesis?
- Methodological Answer : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can catalytic systems be optimized for asymmetric hydroboration?
- Methodological Answer : Screen chiral ligands (e.g., BINAP, Josiphos) with Rh(I) or Co(II) catalysts. For example, UiO-Co (2.0 µmol) with pinacolborane (1.5 equiv) in toluene at 60°C for 12 hours achieves >90% enantiomeric excess (ee) for styrene derivatives. Monitor ee via chiral HPLC (Chiralpak IA column) .
Q. What mechanisms explain contradictory reactivity in hydroboration vs. protodeboronation?
- Methodological Answer : Protodeboronation is favored under protic conditions (e.g., H₂O/THF), while hydroboration dominates in anhydrous, aprotic solvents. Use kinetic studies (in situ ¹¹B NMR) to track intermediate formation. For example, dicyclohexylborane intermediates (δ 40–45 ppm) decay faster in THF/H₂O mixtures .
Q. How are discrepancies in NMR data resolved for structurally similar derivatives?
- Methodological Answer : Compare NOE (Nuclear Overhauser Effect) experiments and DFT-calculated chemical shifts. For example, thiopyran ring protons show distinct NOE correlations with adjacent methyl groups, distinguishing them from tetrahydrofuran analogs .
Q. What strategies improve chemoselectivity in multi-step reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
